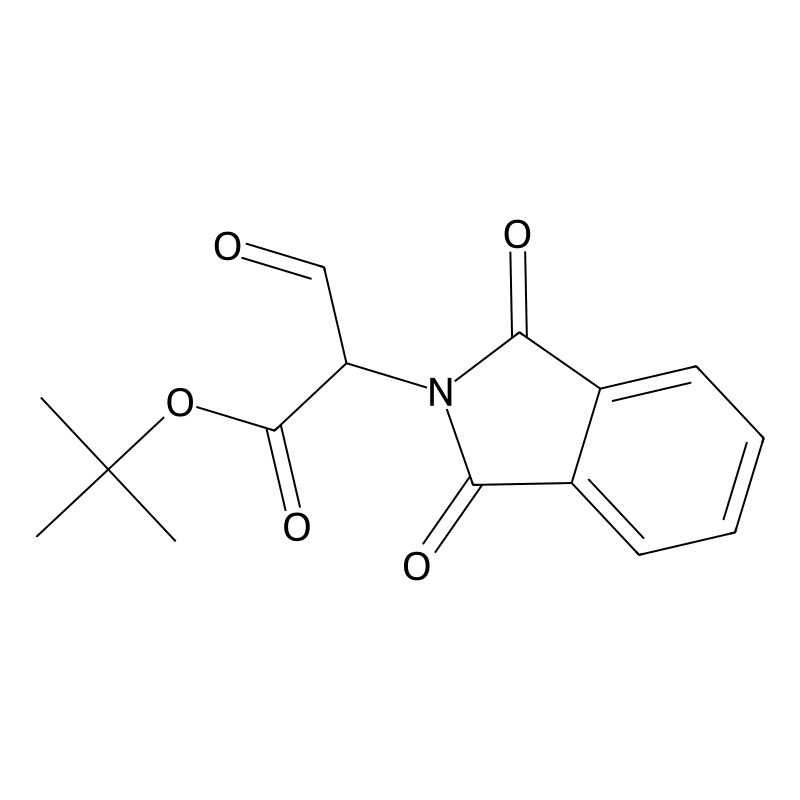

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate is a compound characterized by its complex structure, featuring a tert-butyl ester group and a phthalimide moiety. Its molecular formula is C13H15NO5, and it has gained attention in organic chemistry due to its potential applications in medicinal chemistry and material science. The compound's unique arrangement of functional groups contributes to its reactivity and biological properties.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the compound into alcohols or amines using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions may occur at the ester or phthalimide moieties, facilitating the synthesis of new derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate exhibits various biological activities. Its derivatives are being explored for potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, potentially modulating their activity and affecting cellular signaling pathways.

The synthesis of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate typically involves the following steps:

- Reagents: The reaction generally employs phthalic anhydride and tert-butyl acetoacetate in the presence of a base like sodium hydride or potassium carbonate.

- Solvent: An organic solvent such as tetrahydrofuran or dimethylformamide is used.

- Conditions: The reaction is conducted under reflux conditions to promote the formation of the desired product.

- Purification: The resulting compound is purified via recrystallization or column chromatography.

On an industrial scale, continuous flow processes may be utilized to enhance yield and purity.

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate has several notable applications:

- Organic Synthesis: It serves as a versatile building block for more complex molecules in pharmaceutical and agrochemical development.

- Medicinal Chemistry: Investigated as a precursor for drugs targeting various diseases.

- Material Science: Used in synthesizing polymers with specific properties.

These applications underline its significance in both academic research and industrial settings.

Interaction studies of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate focus on its ability to bind with specific proteins or enzymes. These interactions can lead to alterations in enzyme activity or changes in cellular signaling pathways. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)propyl)-1-piperazinecarboxylic acid | Contains piperazine moiety | Explored for different biological activities |

| Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran)butanoate | Similar ester functionality | Focused on regioselective synthesis |

| Isoindolinone derivatives | Phthalimide-like structures | Known for diverse pharmacological profiles |

These compounds exhibit unique characteristics that differentiate them from tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate while sharing common structural elements that facilitate similar reactivity patterns .